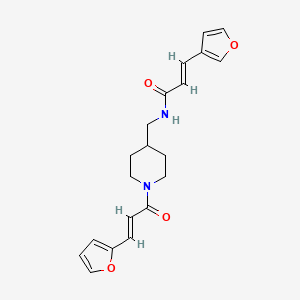

![molecular formula C18H17ClFNO4 B2819895 2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate CAS No. 1794928-96-3](/img/structure/B2819895.png)

2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, Koval et al. synthesized some new 2-chloro-4,6-dimethylnicotinonitrile from 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide using V. H. reagent (DMF-POCl 3) by refluxing the reaction mixture for 5 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” such as melting point, boiling point, solubility, etc., are not available in the sources I found .Wissenschaftliche Forschungsanwendungen

Fluorinated Molecules in Crystal Structure Analysis

Fluorinated compounds, such as those described by Burns and Hagaman (1993), are used in crystallography to understand molecular structures and intermolecular interactions. The presence of fluorine atoms in molecules like "2-Amino-2-(2-fluorophenyl)acetic acid" has been studied for their unique bonding properties and electron distribution, which can inform the design and synthesis of new materials with specific optical or electronic properties (Burns & Hagaman, 1993).

Metal Complexation for Catalysis and Material Science

Compounds containing benzylamine groups have been used to synthesize mixed-valence metal complexes, as demonstrated by Mondal et al. (2005). Such complexes are of interest for their unique electronic and magnetic properties, which have applications in catalysis, material science, and the development of molecular electronics (Mondal et al., 2005).

Bioconjugation and pH-Sensitive Probes

The synthesis of pH-sensitive probes based on modifications of the aminophenol group indicates the utility of similar compounds in bioconjugation and the development of diagnostic tools. Such compounds can be tailored to exhibit specific responses to the biochemical environment, making them valuable in medical diagnostics and research (Rhee, Levy, & London, 1995).

Antibacterial Activity of Metal Complexes

Zinc complexes derived from Schiff bases, incorporating similar functional groups to the compound , have been investigated for their antibacterial properties. These studies offer insights into the potential of such compounds in developing new antibacterial agents, which could address the growing issue of antibiotic resistance (Chohan, Scozzafava, & Supuran, 2003).

Chemical Modification of Membranes

Research on the effects of amino and sulfhydryl reactive reagents on membrane permeability highlights the potential application of similar compounds in studying and manipulating cell membrane dynamics. Such studies are crucial for understanding cellular processes and developing targeted therapies (Knauf & Rothstein, 1971).

Wirkmechanismus

The mechanism of action of “2-[(2-Chloro-4-fluorobenzyl)amino]-2-oxoethyl (2-methoxyphenyl)acetate” is not specified in the sources I found. The mechanism of action usually refers to how a drug or compound produces its effect in the body, which is often determined through biological and pharmacological studies .

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-[(2-chloro-4-fluorophenyl)methylamino]-2-oxoethyl] 2-(2-methoxyphenyl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFNO4/c1-24-16-5-3-2-4-12(16)8-18(23)25-11-17(22)21-10-13-6-7-14(20)9-15(13)19/h2-7,9H,8,10-11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVVFXYSVQUZGQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)OCC(=O)NCC2=C(C=C(C=C2)F)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzenesulfonyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2819813.png)

![3-(3,4-dimethoxyphenyl)-1-[2-(3-nitrophenyl)-2-oxoethyl]-4aH-quinazolin-1-ium-2,4-dione](/img/structure/B2819818.png)

![2-(4-chlorophenoxy)-N-([1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide](/img/structure/B2819820.png)

![(2-chloro-6-fluorophenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2819821.png)

![6-Bromo-3-[4-(2-chlorophenyl)piperazin-1-yl]thiochromen-4-one](/img/structure/B2819822.png)

![methyl 2-[[(E)-2-cyano-3-[4-methoxy-3-(4-methoxybenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2819827.png)

![methyl 2-(2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2819828.png)